molecular formula C12H10Cl2O2 B2985402 3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287344-97-0

3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2985402
CAS No.: 2287344-97-0
M. Wt: 257.11
InChI Key: UGYOGQDEADUUMP-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)bicyclo[111]pentane-1-carboxylic acid is a chemical compound characterized by its unique bicyclic structure and the presence of dichlorophenyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a precursor molecule containing the dichlorophenyl group, followed by the introduction of the carboxylic acid group. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be employed to modify the dichlorophenyl group, potentially leading to the formation of different functional groups.

  • Substitution: Substitution reactions can introduce new substituents on the aromatic ring, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction reactions might involve hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Substitution reactions can be carried out using electrophilic aromatic substitution reagents such as nitric acid (HNO₃) or halogenating agents.

Major Products Formed:

  • Oxidation can yield carboxylic acid derivatives like methyl esters or amides.

  • Reduction can produce compounds with reduced chlorophenyl groups.

Scientific Research Applications

3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new pharmaceuticals and materials.

  • Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

  • Industry: Use in the production of advanced materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and cellular processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): A herbicide that inhibits photosynthesis by blocking electron transport in photosystem II.

  • Linuron: Another herbicide with a similar dichlorophenyl structure, used to control weeds in crops.

  • 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea: A compound used in agricultural applications with a structure similar to DCMU.

Uniqueness: 3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its bicyclic structure, which is not commonly found in similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O2/c13-8-2-1-7(3-9(8)14)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYOGQDEADUUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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